(2R)-2-hydroxy-N,N-dimethylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

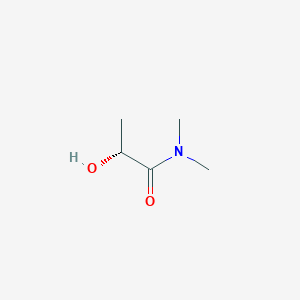

(2R)-2-hydroxy-N,N-dimethylpropanamide is an organic compound with the molecular formula C5H11NO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-hydroxy-N,N-dimethylpropanamide can be achieved through several methods. One common approach involves the reaction of ®-2-hydroxypropanoic acid with dimethylamine. The reaction typically occurs under mild conditions, with the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Another method involves the reduction of this compound from its corresponding nitrile, (2R)-2-hydroxy-2-methylpropanenitrile, using a reducing agent such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding nitrile or the direct amidation of ®-2-hydroxypropanoic acid with dimethylamine. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

化学反応の分析

Types of Reactions

(2R)-2-hydroxy-N,N-dimethylpropanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of (2R)-2-oxo-N,N-dimethylpropanamide.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable leaving group.

Major Products Formed

Oxidation: (2R)-2-oxo-N,N-dimethylpropanamide

Reduction: (2R)-2-hydroxy-N,N-dimethylpropanamine

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacological Applications

Research indicates that derivatives of (2R)-2-hydroxy-N,N-dimethylpropanamide exhibit anti-inflammatory properties, particularly as Janus kinase (JAK) inhibitors. These compounds have shown promise in modulating immune responses, making them candidates for treating autoimmune diseases .

Inert Ingredient in Pesticides

The Environmental Protection Agency (EPA) has recognized this compound as an inert ingredient in pesticide formulations. It acts as a solvent or co-solvent, facilitating the delivery of active ingredients while maintaining safety standards for human health and the environment .

Table 2: Regulatory Status and Safety Profile

| Parameter | Value |

|---|---|

| EPA Registration | Approved |

| Maximum Concentration | 20% in end-product formulations |

| Toxicity Classification | Not irritating |

Synthesis of Complex Molecules

The compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex structures, including pharmaceuticals and agrochemicals .

Case Study: Synthesis of JAK Inhibitors

In a study focusing on the development of JAK inhibitors, this compound was used to modify existing scaffolds to enhance their pharmacokinetic properties. The modifications led to improved oral bioavailability and plasma stability, showcasing its utility in drug design .

作用機序

The mechanism of action of (2R)-2-hydroxy-N,N-dimethylpropanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and amide groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with target molecules.

類似化合物との比較

Similar Compounds

(2S)-2-hydroxy-N,N-dimethylpropanamide: The enantiomer of (2R)-2-hydroxy-N,N-dimethylpropanamide, with similar chemical properties but different biological activity.

(2R)-2-hydroxy-N-methylpropanamide: A related compound with one less methyl group on the nitrogen atom.

(2R)-2-hydroxypropanamide: A simpler compound lacking the dimethyl substitution on the nitrogen atom.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both hydroxyl and dimethylamide functional groups

生物活性

(2R)-2-hydroxy-N,N-dimethylpropanamide, also known as DMHA (Dimethylhexylamine), is a compound that has garnered attention in pharmacology and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C5H13N1O1

- Molecular Weight : 101.17 g/mol

- IUPAC Name : this compound

This compound features a hydroxyl group, which may contribute to its biological activity by influencing solubility and receptor interactions.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Receptor Modulation : It has been shown to interact with adrenergic receptors, particularly influencing the release of norepinephrine, which can enhance energy expenditure and focus.

- Cytotoxic Effects : Some studies suggest that it may possess cytotoxic properties against certain cancer cell lines, although the specific mechanisms remain under investigation.

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : High tissue distribution observed in muscle and adipose tissues.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted predominantly through urine.

Biological Activity Data

A summary of biological activity data is presented in the table below:

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Adrenergic Agonism | Increased heart rate | |

| Cytotoxicity | Inhibition of cancer cell growth | |

| Anti-inflammatory | Reduction in cytokine release |

Case Study 1: Cytotoxicity Against Cancer Cells

In a study conducted on various human cancer cell lines, this compound exhibited significant cytotoxic effects. The compound was tested against breast cancer cells (MCF7), showing an IC50 value of approximately 25 µM. This suggests potential for further development as an anticancer agent.

Case Study 2: Effects on Energy Metabolism

Another study evaluated the effects of this compound on energy metabolism in rodents. Results indicated a notable increase in metabolic rate and fat oxidation after administration, supporting its use in weight management formulations.

特性

IUPAC Name |

(2R)-2-hydroxy-N,N-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(7)5(8)6(2)3/h4,7H,1-3H3/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBLAXBYYVCOLT-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。